4-(4-Chlorophenoxy)butanoyl chloride
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Overview
Description
4-(4-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It belongs to the class of acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)butanoyl chloride can be synthesized through the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 4-(4-chlorophenoxy)butanoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
4-(4-Chlorophenoxy)butanoic Acid: Formed from hydrolysis.
4-(4-Chlorophenoxy)butanol: Formed from reduction.
Scientific Research Applications
4-(4-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)butanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)butanoic Acid: The hydrolysis product of 4-(4-Chlorophenoxy)butanoyl chloride.
4-(4-Chlorophenoxy)butanol: The reduction product of this compound.
4-(4-Chlorophenyl)butanoyl Chloride: A structurally similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific reactivity as an acyl chloride, allowing it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-chlorophenoxy)butanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJMCGSYYETGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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